molecular formula C19H18N4O4S2 B11172646 3-(propanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

3-(propanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B11172646
M. Wt: 430.5 g/mol
InChI Key: LDYCIMGWUGEDON-UHFFFAOYSA-N
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Description

3-(propanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a complex organic compound that features a benzamide core with a propanoylamino group and a thiazol-2-ylsulfamoyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(propanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzamide core, followed by the introduction of the propanoylamino group and the thiazol-2-ylsulfamoyl group. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reactions. For example, the use of vanadium oxide loaded on fluorapatite as a catalyst has been reported to achieve high yields under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(propanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-(propanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(propanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazol-2-ylsulfamoyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanoic acid
  • 5-Phenoxy-4-phenyl-1,3-thiazol-2-amines

Uniqueness

Compared to similar compounds, 3-(propanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the propanoylamino and thiazol-2-ylsulfamoyl groups allows for a wider range of interactions and applications, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C19H18N4O4S2

Molecular Weight

430.5 g/mol

IUPAC Name

3-(propanoylamino)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C19H18N4O4S2/c1-2-17(24)21-15-5-3-4-13(12-15)18(25)22-14-6-8-16(9-7-14)29(26,27)23-19-20-10-11-28-19/h3-12H,2H2,1H3,(H,20,23)(H,21,24)(H,22,25)

InChI Key

LDYCIMGWUGEDON-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

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